
(4-Methyl-3-n-propyloxyphenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-methyl-3-n-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. Organozinc compounds are known for their reactivity and utility in forming carbon-carbon bonds, making them valuable intermediates in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-3-n-propyloxyphenyl)zinc bromide typically involves the reaction of 4-methyl-3-n-propyloxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-methyl-3-n-propyloxyphenyl bromide+Zn→(4-methyl-3-n-propyloxyphenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.
化学反应分析
Types of Reactions
(4-methyl-3-n-propyloxyphenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Inert Atmosphere: To prevent oxidation.
Solvents: THF is commonly used due to its ability to stabilize organozinc compounds.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are typically biaryl compounds or other complex organic molecules.
科学研究应用
Chemistry
In chemistry, (4-methyl-3-n-propyloxyphenyl)zinc bromide is used as a reagent in the synthesis of various organic compounds. Its ability to form carbon-carbon bonds makes it valuable in constructing complex molecular architectures.
Biology and Medicine
While specific applications in biology and medicine are less common, organozinc compounds can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Industry
In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its reactivity and versatility make it a valuable tool in various manufacturing processes.
作用机制
The mechanism by which (4-methyl-3-n-propyloxyphenyl)zinc bromide exerts its effects involves the formation of reactive intermediates that can participate in various chemical transformations. The zinc atom acts as a nucleophile, facilitating the formation of new bonds with electrophilic centers in other molecules. This reactivity is harnessed in cross-coupling reactions to form carbon-carbon bonds.
相似化合物的比较
Similar Compounds
Phenylzinc Bromide: Another organozinc compound used in similar reactions.
(4-methylphenyl)zinc Bromide: A related compound with a similar structure but lacking the n-propyloxy group.
Uniqueness
The presence of the 4-methyl and 3-n-propyloxy groups in (4-methyl-3-n-propyloxyphenyl)zinc bromide imparts unique reactivity and selectivity in chemical reactions. These substituents can influence the electronic and steric properties of the compound, making it suitable for specific synthetic applications that other organozinc compounds may not be able to achieve.
属性
分子式 |
C10H13BrOZn |
|---|---|
分子量 |
294.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-methyl-2-propoxybenzene-4-ide |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-3-8-11-10-7-5-4-6-9(10)2;;/h4,6-7H,3,8H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
ZJTDEZJDUPLRMH-UHFFFAOYSA-M |
规范 SMILES |
CCCOC1=C(C=C[C-]=C1)C.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(Piperidin-4-yloxy)-phenyl]-pyrrolidin-1-YL-methanone hydrochloride](/img/structure/B14889282.png)

![2-[(Naphthalen-1-ylmethyl)amino]butan-1-ol](/img/structure/B14889293.png)

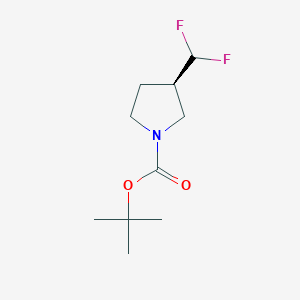
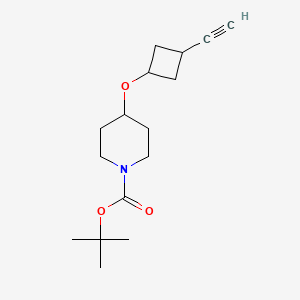
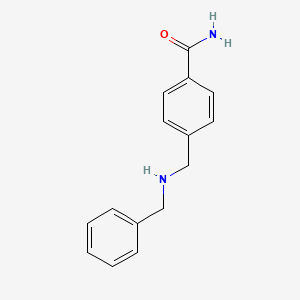
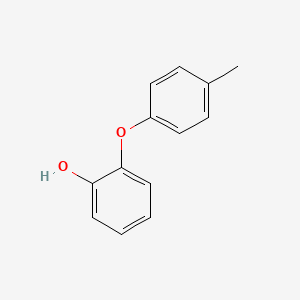
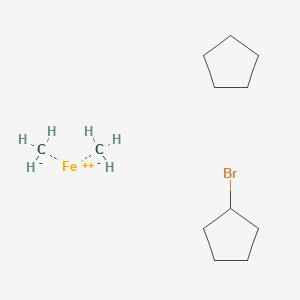

![1,1,2-Trimethyl-3-ethylbenz[e]indolium Iodide](/img/structure/B14889346.png)
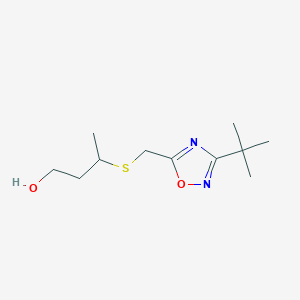
![2-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14889364.png)
![6-Azaspiro[4.5]decane-7,9-dione](/img/structure/B14889368.png)
